molecular formula C8H7IN2 B1593265 3-Iodo-4-methyl-1H-indazole CAS No. 885522-63-4

3-Iodo-4-methyl-1H-indazole

Cat. No. B1593265
M. Wt: 258.06 g/mol
InChI Key: PXSVQQMMVAVJNA-UHFFFAOYSA-N
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Description

“3-Iodo-4-methyl-1H-indazole” is a chemical compound with the CAS Number: 885522-63-4 . It has a molecular weight of 258.06 . The IUPAC name for this compound is 3-iodo-4-methyl-1H-indazole . It is typically stored at ambient temperature and is a solid in its physical form .


Synthesis Analysis

The synthesis of indazoles, including 1H-indazole, has been a subject of research for many years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “3-Iodo-4-methyl-1H-indazole” is 1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can provide 3-alkyl/aryl-1H-indazoles . Other reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones , Ag-catalyzed nitration–annulation with tert-butyl nitrite , and iodine-mediated intramolecular aryl and sp3 C–H amination .


Physical And Chemical Properties Analysis

“3-Iodo-4-methyl-1H-indazole” is a solid at room temperature . It has a predicted boiling point of 368.6±22.0 °C and a predicted density of 1.933±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Click Chemistry and Drug Discovery

Click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation, is a modular approach that uses practical and reliable chemical transformations. This methodology, which involves azides and terminal acetylenes, has found extensive applications in drug discovery, ranging from lead finding and target-templated in situ chemistry to proteomics and DNA research. The triazole products, derived from these reactions, exhibit significant biological activity, including interactions with biological targets through hydrogen bonding and dipole interactions, underscoring the utility of 3-Iodo-4-methyl-1H-indazole derivatives in medicinal chemistry (Kolb & Sharpless, 2003).

Supramolecular Chemistry

The study of 1,2,3-triazoles extends beyond click chemistry to supramolecular interactions, highlighting the unique combination of facile accessibility and diverse supramolecular applications. These compounds, including derivatives of 3-Iodo-4-methyl-1H-indazole, are pivotal in supramolecular and coordination chemistry due to their versatile coordination modes and the ability to engage in complexation through hydrogen and halogen bonding. This facilitates applications in ion-pair recognition, catalysis, and photochemistry, expanding the role of these compounds far beyond their initial use in click chemistry (Schulze & Schubert, 2014).

Corrosion Inhibition

Research into heterocyclic diazoles, including indazole derivatives, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic conditions. These compounds, through structural and electronic parameters, show potential for protective applications in various industries, underscoring the importance of 3-Iodo-4-methyl-1H-indazole derivatives in materials science (Babić-Samardžija et al., 2005).

Antimicrobial Activity

The creation of 1,2,3-triazole derivatives through click chemistry has been explored for antimicrobial applications, particularly against Mycobacterium tuberculosis. These derivatives, including modifications of 3-Iodo-4-methyl-1H-indazole, have shown significant activity, indicating the potential for developing new therapeutic agents to treat mycobacterial infections (Boechat et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P280 (wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The synthesis of indazoles, including “3-Iodo-4-methyl-1H-indazole”, continues to be a subject of research due to their wide range of medicinal applications . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities .

properties

IUPAC Name

3-iodo-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSVQQMMVAVJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NNC(=C12)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646518
Record name 3-Iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methyl-1H-indazole

CAS RN

885522-63-4
Record name 3-Iodo-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HP Buchstaller, K Wilkinson, K Burek, Y Nisar - Synthesis, 2011 - thieme-connect.com
… the general procedure, starting from 3-iodo-4-methyl-1H-indazole (2e; 110 mg, 0.43 mmol). … 3-iodo-4-methyl-1H-indazole (2e; 200 mg, 0.78 mmol) and purified by preparative HPLC. …
Number of citations: 12 www.thieme-connect.com

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